4-Methylchrysene

Catalog No.
S560823
CAS No.
3351-30-2
M.F
C19H14
M. Wt
242.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methylchrysene

CAS Number

3351-30-2

Product Name

4-Methylchrysene

IUPAC Name

4-methylchrysene

Molecular Formula

C19H14

Molecular Weight

242.3 g/mol

InChI

InChI=1S/C19H14/c1-13-5-4-7-15-10-11-17-16-8-3-2-6-14(16)9-12-18(17)19(13)15/h2-12H,1H3

InChI Key

BLVHWJCLSMYFMT-UHFFFAOYSA-N

SMILES

CC1=C2C(=CC=C1)C=CC3=C2C=CC4=CC=CC=C43

Synonyms

4-Methylchrysene;

Canonical SMILES

CC1=C2C(=CC=C1)C=CC3=C2C=CC4=CC=CC=C43

The exact mass of the compound 4-Methylchrysene is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Phenanthrenes - Chrysenes - Supplementary Records. It belongs to the ontological category of carbopolycyclic compound in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Methylchrysene is a methylated polycyclic aromatic hydrocarbon (PAH), a specific isomer of the six possible methylchrysenes derived from the parent compound, chrysene. It is found in tobacco smoke, crude oil, and as a contaminant in some smoked food products. This compound and its isomers are critical reference materials for environmental analysis, tools for toxicology research investigating structure-activity relationships, and potential building blocks for organic materials. Procurement decisions for this class of compounds hinge on isomeric purity and specific, well-documented properties, as minor structural changes dramatically alter biological activity and analytical behavior.

Substituting 4-Methylchrysene with its parent compound, chrysene, or other isomers like the highly carcinogenic 5-Methylchrysene, is untenable for most scientific and industrial applications. The precise position of the methyl group dictates the molecule's three-dimensional structure and electronic properties, which in turn governs its metabolic fate, toxicological profile, and analytical signature. For example, 5-Methylchrysene is a potent carcinogen due to its 'bay region' methyl group, while 4-Methylchrysene shows significantly lower activity. This makes isomer-specific procurement essential for reproducible toxicological studies, development of accurate analytical standards, and any application where biological interaction is a factor.

Significantly Lower Carcinogenic Potential Compared to Isomer 5-Methylchrysene

In comparative mouse skin carcinogenicity studies, the position of the methyl group is the critical determinant of tumorigenic activity. 5-Methylchrysene, which possesses a methyl group in the sterically hindered 'bay region', is a strong carcinogen. In contrast, 4-Methylchrysene is consistently classified as having only limited or intermediate carcinogenic activity, similar to isomers 2-, 3-, and 6-methylchrysene, and significantly less than the 5-methyl isomer.

Evidence DimensionCarcinogenicity Classification in Experimental Animals
Target Compound DataLimited evidence of carcinogenicity
Comparator Or Baseline5-Methylchrysene: Sufficient evidence of carcinogenicity (strong carcinogen)
Quantified DifferenceQualitatively distinct carcinogenicity classification by IARC based on comparative studies.
ConditionsMouse skin application (initiation-promotion and complete carcinogenicity assays).

For toxicology studies or any application requiring a methylchrysene standard with a lower, well-defined biological hazard profile, 4-Methylchrysene is a more appropriate and safer choice than the highly carcinogenic 5-Methylchrysene isomer.

Potent Aryl Hydrocarbon Receptor (AhR) Agonist Activity, Exceeding Parent Compound and Other Isomers

In a human cell-based reporter bioassay, 4-Methylchrysene was the most potent activator of the Aryl Hydrocarbon Receptor (AhR) among all six methylchrysene isomers and the parent compound, chrysene. It was approximately six times more potent than chrysene itself, while the carcinogenic isomer 5-Methylchrysene was only one-third as potent as chrysene. The AhR pathway is a key regulator of xenobiotic metabolism and is crucial in toxicological research.

Evidence DimensionAryl Hydrocarbon Receptor (AhR) Activation Potency (Relative to Chrysene)
Target Compound Data~6x more potent than Chrysene
Comparator Or BaselineChrysene: 1x (baseline); 5-Methylchrysene: ~0.33x as potent as Chrysene
Quantified DifferenceApproximately 18-fold higher AhR activation potency compared to 5-Methylchrysene.
ConditionsYeast-based reporter assay for human AhR-mediated gene expression.

This makes 4-Methylchrysene the preferred compound for researchers studying AhR signaling pathways or screening for potent AhR agonists, offering a much stronger response than chrysene or its other isomers.

Suitability as a Certified Reference Material for Analytical Separation

The distinct physicochemical properties of 4-Methylchrysene allow for its chromatographic separation from other methylchrysene isomers and related PAHs. This property is fundamental to its use as a certified reference material (CRM) for the precise identification and quantification of this specific analyte in complex matrices like environmental sediments or smoked foods. High-purity 4-Methylchrysene is essential for calibrating analytical instruments, such as GC-MS, to ensure accurate reporting and regulatory compliance where isomeric separation is required.

Evidence DimensionApplication Suitability
Target Compound DataEstablished use as a Certified Reference Material (e.g., BCR® CRM).
Comparator Or BaselineCrude mixtures or other uncertified PAHs.
Quantified DifferenceAvailability as a high-purity, certified standard enables quantitative analysis, which is not possible with uncharacterized materials.
ConditionsGas chromatography (GC) and High-performance liquid chromatography (HPLC).

Procuring 4-Methylchrysene as a CRM is non-negotiable for analytical labs needing to unambiguously quantify this specific isomer for environmental monitoring or food safety testing.

Analytical Reference Standard for Environmental and Food Safety Testing

For laboratories conducting regulatory compliance testing, 4-Methylchrysene serves as an essential, isomer-specific certified reference material. Its use is critical for the accurate quantification of this PAH in contaminated soil, sediment, or smoked food products, where baseline separation from other methylchrysenes is required for valid reporting.

Toxicological Research on Structure-Activity Relationships

As a methylchrysene isomer with documented intermediate carcinogenicity, 4-Methylchrysene is an ideal tool for comparative toxicology. It can be used alongside the highly potent 5-Methylchrysene and the parent chrysene to investigate how the specific placement of a methyl group influences metabolic activation, DNA adduct formation, and tumorigenicity.

Potent Positive Control for Aryl Hydrocarbon Receptor (AhR) Signaling Assays

Given its demonstrated ability to activate the human AhR with significantly higher potency than chrysene or its other isomers, 4-Methylchrysene is the logical choice as a positive control or model agonist in studies of AhR-mediated gene expression, xenobiotic metabolism, and related cell signaling pathways.

XLogP3

6

UNII

TWU6H5YT57

GHS Hazard Statements

Aggregated GHS information provided by 15 companies from 2 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 3 of 15 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 12 of 15 companies with hazard statement code(s):;
H371 (100%): May cause damage to organs [Warning Specific target organ toxicity, single exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard

Health Hazard

Other CAS

3351-30-2

Wikipedia

4-Methylchrysene

Dates

Last modified: 08-15-2023

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